1-(2-Ethoxyphenyl)piperazine hydrochloride (CAS 83081-75-8) is an arylpiperazine building block utilized in the synthesis of central nervous system (CNS) therapeutics, cardiovascular agents, and neuropharmacological probes. Characterized by an ortho-ethoxy substitution on the phenyl ring and formulated as a hydrochloride salt, this compound serves as a structural precursor for developing ligands targeting 5-HT (serotonin) and alpha-1 adrenergic receptors . Its defined stereoelectronic profile and solid-state properties make it an essential scaffold for medicinal and process chemists aiming to optimize pharmacokinetics, receptor selectivity, and blood-brain barrier (BBB) penetration in advanced drug discovery programs.
Substituting 1-(2-ethoxyphenyl)piperazine hydrochloride with the more ubiquitous 1-(2-methoxyphenyl)piperazine or its free base equivalent fundamentally alters both the synthetic workflow and the pharmacological profile of the resulting active pharmaceutical ingredients (APIs). The free base form presents as an oxidation-prone liquid or low-melting solid that complicates stoichiometric precision and large-scale manufacturing . Furthermore, replacing the ethoxy group with a methoxy group reduces the van der Waals volume and lipophilicity of the substituent, which can shift downstream receptor binding affinities, increase off-target activity, and decrease the CNS penetrance of the final therapeutic candidate, ultimately leading to failed in vivo efficacy models.
The inclusion of an ethoxy group rather than a methoxy group at the ortho position increases the baseline lipophilicity of the piperazine scaffold. Computational and experimental models indicate that 1-(2-ethoxyphenyl)piperazine exhibits a LogP of approximately 1.92, compared to ~1.40 for the standard 1-(2-methoxyphenyl)piperazine baseline. When incorporated into larger API scaffolds, this ~0.5 log unit increase translates directly to enhanced lipophilicity of the final molecule, a critical parameter for crossing the blood-brain barrier.
| Evidence Dimension | Calculated/Experimental LogP |
| Target Compound Data | 1.92 (Ethoxy analog) |
| Comparator Or Baseline | ~1.40 (Methoxy analog) |
| Quantified Difference | +0.52 log units |
| Conditions | Standard lipophilicity modeling for arylpiperazine precursors |
Procuring the ethoxy analog allows medicinal chemists to systematically increase the lipophilicity of CNS-targeted libraries without altering the core piperazine binding motif.
The transition from an ortho-methoxy to an ortho-ethoxy substituent expands the van der Waals volume of the alkoxy group by approximately 17 ų [1]. This added steric bulk alters the dihedral angle between the phenyl and piperazine rings. In downstream structure-activity relationship (SAR) studies, this specific steric expansion is leveraged to disrupt binding in off-target pockets or to enhance selectivity between closely related G-protein coupled receptors, such as differentiating 5-HT1A activity from alpha-1 adrenergic activity.
| Evidence Dimension | Substituent van der Waals Volume |
| Target Compound Data | Ethoxy group (~44 ų) |
| Comparator Or Baseline | Methoxy group (~27 ų) |
| Quantified Difference | +17 ų increase in steric bulk |
| Conditions | In silico steric mapping of the ortho-alkoxy position |
This specific steric difference is essential for buyers aiming to fine-tune receptor subtype selectivity where the standard methoxy analog yields unacceptable off-target binding.
Formulated as a hydrochloride salt, 1-(2-ethoxyphenyl)piperazine presents as a free-flowing crystalline powder with a defined decomposition melting point of 207 °C . In contrast, the free base form of many arylpiperazines exists as viscous liquids or low-melting solids that are susceptible to atmospheric oxidation, moisture absorption, and discoloration over time. The HCl salt ensures stoichiometric precision during automated dispensing and maintains long-term storage integrity without requiring inert atmosphere conditions.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline solid (MP 207 °C dec.) |
| Comparator Or Baseline | Free base (Oxidation-prone liquid / low-melting solid) |
| Quantified Difference | >150 °C increase in melting point |
| Conditions | Standard laboratory storage and handling conditions (RT) |
Procuring the hydrochloride salt eliminates the need for inert-atmosphere handling and ensures reproducible yields in parallel synthesis and scale-up workflows.
Leveraging the enhanced lipophilicity (LogP ~1.92) of the ethoxy substituent, this building block is utilized for synthesizing atypical antipsychotics and anxiolytics where blood-brain barrier penetration is a strict requirement .
The specific steric bulk of the ortho-ethoxy group makes this compound a targeted precursor for developing cardiovascular agents, allowing chemists to fine-tune binding pocket occupancy and alter receptor subtype selectivity compared to standard methoxy-based analogs.
Due to its crystalline hydrochloride form (MP 207 °C) and resistance to oxidation, this compound is structurally compatible with automated dispensing in high-throughput medicinal chemistry workflows, ensuring stoichiometric accuracy that free-base piperazines cannot provide .
Irritant